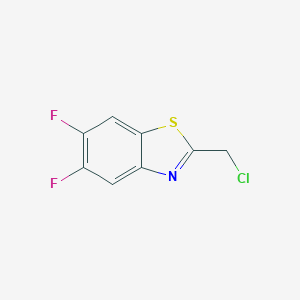

2-(Chloromethyl)-5,6-difluoro-1,3-benzothiazole

Description

Properties

IUPAC Name |

2-(chloromethyl)-5,6-difluoro-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF2NS/c9-3-8-12-6-1-4(10)5(11)2-7(6)13-8/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZMARAHKIYSCFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1F)F)SC(=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and characterization of 2-(Chloromethyl)-5,6-difluoro-1,3-benzothiazole

An In-depth Technical Guide to the Synthesis and Characterization of 2-(Chloromethyl)-5,6-difluoro-1,3-benzothiazole

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway and detailed characterization methods for the novel compound 2-(Chloromethyl)-5,6-difluoro-1,3-benzothiazole. This fluorinated benzothiazole derivative is a promising building block for the development of new therapeutic agents, leveraging the unique properties imparted by fluorine substitution. This document offers a robust, scientifically-grounded framework for researchers, chemists, and professionals in drug development, detailing a plausible and efficient synthesis, purification protocols, and expected analytical signatures. The methodologies are supported by established chemical principles and analogous transformations reported in peer-reviewed literature.

Introduction: The Significance of Fluorinated Benzothiazoles in Medicinal Chemistry

The benzothiazole scaffold is a privileged heterocyclic motif found in a wide array of biologically active compounds.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] The strategic incorporation of fluorine atoms into organic molecules can significantly enhance their metabolic stability, binding affinity, and lipophilicity, often leading to improved pharmacokinetic and pharmacodynamic profiles. Consequently, fluorinated benzothiazoles are of considerable interest in modern drug discovery.

2-(Chloromethyl)-5,6-difluoro-1,3-benzothiazole is a key intermediate, providing a reactive chloromethyl group that serves as a handle for further chemical modifications, enabling the synthesis of diverse libraries of compounds for biological screening.

Proposed Synthesis of 2-(Chloromethyl)-5,6-difluoro-1,3-benzothiazole

A direct and efficient one-pot synthesis is proposed, starting from the commercially available 4,5-difluoro-2-aminothiophenol and chloroacetyl chloride. This approach is adapted from established methods for the synthesis of the non-fluorinated parent compound, 2-(chloromethyl)-1,3-benzothiazole.[4]

Reaction Scheme

Caption: Proposed synthesis of 2-(Chloromethyl)-5,6-difluoro-1,3-benzothiazole.

Detailed Experimental Protocol

Materials:

-

4,5-Difluoro-2-aminothiophenol

-

Chloroacetyl chloride

-

Glacial Acetic Acid

-

Deionized Water

-

Sodium Hydroxide (5 M solution)

-

Chloroform

-

Anhydrous Magnesium Sulfate

-

Silica Gel (for column chromatography)

-

Petroleum Ether

-

Acetone

Procedure:

-

To a solution of 4,5-difluoro-2-aminothiophenol (1.0 eq) in glacial acetic acid (15 mL per gram of starting material), add chloroacetyl chloride (1.5 eq) dropwise at room temperature with stirring.

-

The reaction mixture is then subjected to microwave irradiation at a power of 500 W for 10-15 minutes. Alternatively, the mixture can be heated to reflux for 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature and poured onto crushed ice (100 mL).

-

The mixture is then carefully basified with a 5 M sodium hydroxide solution to a pH of approximately 8-9.

-

The aqueous layer is extracted with chloroform (3 x 50 mL).

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

Rationale Behind Experimental Choices

The selection of glacial acetic acid as the solvent facilitates the initial acylation of the amino group of the 2-aminothiophenol derivative. The subsequent cyclization to form the benzothiazole ring is promoted by heat, with microwave irradiation offering a significant acceleration of the reaction time, a common strategy in modern organic synthesis.[4] The basic workup with sodium hydroxide is crucial to neutralize the acidic solvent and any excess reagents, allowing for the efficient extraction of the organic product.

Purification of the Final Product

The crude product is purified by column chromatography on silica gel. A gradient elution system of petroleum ether and acetone (starting from 10:1 v/v) is recommended.[4]

Protocol:

-

Prepare a silica gel slurry in petroleum ether and pack it into a glass column.

-

Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture.

-

Load the dissolved sample onto the top of the silica gel column.

-

Elute the column with a gradient of petroleum ether and acetone, starting with a low polarity mixture and gradually increasing the polarity.

-

Collect the fractions and monitor them by TLC.

-

Combine the fractions containing the pure product and evaporate the solvent to obtain 2-(Chloromethyl)-5,6-difluoro-1,3-benzothiazole as a solid.

Characterization of 2-(Chloromethyl)-5,6-difluoro-1,3-benzothiazole

The structure of the synthesized compound will be confirmed using a combination of spectroscopic techniques. The following data are predicted based on the structure and known data for analogous compounds.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Technique | Predicted Chemical Shifts (δ, ppm) | Assignment |

| ¹H NMR | ~ 7.8-7.6 (m, 2H) | Aromatic Protons |

| ~ 4.9 (s, 2H) | -CH₂Cl | |

| ¹³C NMR | ~ 168 | C=N |

| ~ 150 (d) | C-F | |

| ~ 148 (d) | C-F | |

| ~ 135 | Aromatic C | |

| ~ 118 (d) | Aromatic C-H | |

| ~ 110 (d) | Aromatic C-H | |

| ~ 45 | -CH₂Cl |

Note: The chemical shifts for the aromatic protons and carbons will be influenced by the fluorine atoms, leading to complex splitting patterns (doublets or doublet of doublets) due to C-F and H-F coupling.

Mass Spectrometry (MS)

| Technique | Expected m/z | Interpretation |

| LC-MS (ESI+) | ~ 220.0 [M+H]⁺ | Molecular ion peak |

The mass spectrum will exhibit a characteristic isotopic pattern for the presence of one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~ 3050 | Aromatic C-H stretch |

| ~ 1610 | C=N stretch (benzothiazole ring) |

| ~ 1450 | Aromatic C=C stretch |

| ~ 1200 | C-F stretch |

| ~ 750 | C-Cl stretch |

| ~ 700 | C-S stretch |

Experimental and Analytical Workflow

Caption: General workflow for the synthesis and characterization of 2-(Chloromethyl)-5,6-difluoro-1,3-benzothiazole.

Conclusion

This technical guide outlines a reliable and efficient synthetic route for 2-(Chloromethyl)-5,6-difluoro-1,3-benzothiazole, a valuable building block in medicinal chemistry. The proposed one-pot reaction, followed by standard purification techniques, provides a practical approach for obtaining this compound. The predicted spectroscopic data serves as a benchmark for the structural confirmation of the final product. The information presented herein is intended to empower researchers in their efforts to synthesize and utilize this and similar fluorinated benzothiazole derivatives for the development of novel therapeutic agents.

References

-

Okonkwo, V. I., et al. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica, 15(5), 1-28. [Link]

-

SpectraBase. (n.d.). 2-[(Chloromethyl)thio)-1,3-benzothiazole. Retrieved from [Link]

-

SciELO. (2021). Biological evaluation of benzothiazoles obtained by microwave-green synthesis. Retrieved from [Link]

-

MDPI. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(24), 8849. [Link]

-

Malaysian Journal of Analytical Sciences. (2017). SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. 21(6), 1219-1225. [Link]

-

IOP Conference Series: Materials Science and Engineering. (2018). Synthesis, Characterization and Biological Activity of benzothiazole Complexes. 454, 012128. [Link]

-

PubChem. (n.d.). 2-(Chloromethyl)benzothiazole. Retrieved from [Link]

-

American Chemical Society. (2021). Divergent S- and C-Difluoromethylation of 2-Substituted Benzothiazoles. Organic Letters, 23(21), 8356-8361. [Link]

-

Der Pharma Chemica. (2012). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. 4(2), 569-574. [Link]

-

FABAD Journal of Pharmaceutical Sciences. (2015). SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. 40(4), 215-224. [Link]

-

Arabian Journal of Chemistry. (2017). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. 10, S2131-S2139. [Link]

-

Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]chemistry.org/synthesis/heterocycles/benzothiazoles.shtm)

Sources

Physicochemical properties of 2-(Chloromethyl)-5,6-difluoro-1,3-benzothiazole

Physicochemical Properties of 2-(Chloromethyl)-5,6-difluoro-1,3-benzothiazole

Executive Summary

2-(Chloromethyl)-5,6-difluoro-1,3-benzothiazole (CAS: 158102-77-3 ) is a specialized heterocyclic building block widely utilized in modern medicinal chemistry.[1] It serves as a critical scaffold for the development of bioactive compounds, particularly kinase inhibitors and antimicrobial agents, where the benzothiazole core provides structural rigidity and the fluorine atoms modulate metabolic stability and lipophilicity.

This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and reactivity profiles, designed for researchers optimizing lead compounds or designing novel synthetic routes.

Chemical Identity & Structural Analysis

The compound features a fused benzene and thiazole ring system (benzothiazole) substituted with two fluorine atoms at positions 5 and 6, and a reactive chloromethyl group at position 2.

| Attribute | Detail |

| IUPAC Name | 2-(Chloromethyl)-5,6-difluoro-1,3-benzothiazole |

| CAS Number | 158102-77-3 |

| Molecular Formula | C₈H₄ClF₂NS |

| SMILES | ClCC1=NC2=CC(F)=C(F)C=C2S1 |

| Structural Class | Halogenated Heterocycle / Alkylating Agent |

Structural Insights:

-

5,6-Difluoro Motif: The vicinal fluorine atoms exert a strong electron-withdrawing effect, reducing the electron density of the benzene ring.[1] This modification typically increases metabolic resistance against oxidative metabolism (e.g., by cytochrome P450s) compared to non-fluorinated analogs.

-

Chloromethyl Handle: The C-Cl bond at the C2 position is highly activated for nucleophilic substitution (

) due to the electron-withdrawing nature of the adjacent benzothiazole ring (specifically the imine nitrogen), making it an excellent electrophile for coupling reactions.[1]

Physicochemical Profile

The following data consolidates experimental and predicted values essential for handling and formulation.

Table 1: Key Physicochemical Parameters

| Property | Value | Context/Notes |

| Molecular Weight | 219.64 g/mol | Monoisotopic mass: ~218.97 Da |

| Physical State | Solid | Typically a crystalline powder |

| Boiling Point | 275.5 ± 30.0 °C | At 760 mmHg (Predicted) |

| Density | 1.5 ± 0.1 g/cm³ | High density due to halogenation |

| LogP (Octanol/Water) | 3.31 | Indicates high lipophilicity; suitable for membrane permeability |

| Polar Surface Area (PSA) | 41.13 Ų | Favorable for oral bioavailability (<140 Ų) |

| Refractive Index | 1.625 | Predicted |

| Flash Point | 120.4 ± 24.6 °C | Requires standard fire safety precautions |

| Solubility | Low in water; Soluble in DCM, DMSO, Ethyl Acetate | Dissolve in organic solvents for reactions |

Data Sources: Predicted values derived from chemical structure modeling and available supplier data (e.g., ChemBook, MolBase).

Synthetic Methodology

The synthesis of 2-(chloromethyl)-5,6-difluoro-1,3-benzothiazole typically proceeds via a cyclocondensation reaction.[1] This protocol is self-validating through the observation of HCl gas evolution and the formation of the benzothiazole ring.

Protocol: Cyclization of 2-Amino-4,5-difluorobenzenethiol

Reagents:

-

Precursor: 2-Amino-4,5-difluorobenzenethiol (CAS 131105-93-6).[1]

-

Cyclizing Agent: Chloroacetyl chloride (or Chloroacetic acid).

-

Solvent: Toluene or 1,4-Dioxane.

-

Catalyst: p-Toluenesulfonic acid (p-TSA) (optional, if using acid).[1]

Step-by-Step Workflow:

-

Preparation: Dissolve 2-amino-4,5-difluorobenzenethiol (1.0 eq) in anhydrous toluene under an inert nitrogen atmosphere.

-

Addition: Cool the solution to 0°C. Dropwise add Chloroacetyl chloride (1.1 eq) to control the exotherm.

-

Cyclization: Heat the reaction mixture to reflux (approx. 110°C) for 2–4 hours.

-

Validation Check: Monitor the evolution of HCl gas or use TLC to confirm the disappearance of the thiol starting material.

-

-

Work-up: Cool to room temperature. Neutralize with saturated NaHCO₃ solution.

-

Extraction: Extract the aqueous layer with Ethyl Acetate (3x). Combine organic layers, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Purification: Recrystallize from ethanol or purify via silica gel column chromatography (Hexane:EtOAc gradient) to yield the target compound.

Figure 1: Synthetic Pathway

Caption: Cyclocondensation pathway converting aminothiol precursor to the benzothiazole scaffold.

Reactivity & Applications

The chemical utility of this compound lies in the orthogonality of its functional groups.

A. Nucleophilic Substitution ( )

The chloromethyl group is the primary site of reactivity. The benzothiazole ring acts as an electron sink, making the methylene carbon highly susceptible to nucleophilic attack by amines, thiols, or alkoxides.

-

Application: Synthesis of kinase inhibitors (e.g., Raf, MEK) often involves displacing the chloride with a piperazine or aniline derivative.

B. Aromatic Substitution ( )

While less common than the alkylation, the C2 position can undergo substitution under harsh conditions, or the fluorine atoms (particularly at C6) can be displaced by strong nucleophiles if the ring is further activated.

Figure 2: Reactivity Profile

Caption: Primary reaction pathways utilizing the reactive chloromethyl handle for scaffold diversification.

Safety & Handling (E-E-A-T)

As an alkylating agent, this compound poses specific hazards. Protocols must be strictly followed to ensure personnel safety.

-

Hazard Classification:

-

Skin/Eye Corrosive: Causes severe skin burns and eye damage (Category 1B).

-

Sensitizer: May cause allergic skin reactions.[2]

-

Acute Toxicity: Harmful if swallowed or inhaled.

-

-

Handling Protocol:

-

Engineering Controls: Always handle inside a certified chemical fume hood.

-

PPE: Wear nitrile gloves (double-gloving recommended due to alkylating potential), safety goggles, and a lab coat.

-

Deactivation: Spills should be treated with dilute ammonia or sodium thiosulfate solution to quench the alkylating capability before disposal.

-

References

-

PubChem. (2025). 2-(Chloromethyl)benzothiazole Compound Summary. National Library of Medicine. Retrieved from [Link]

-

MolBase. (2024). 2-Chloromethyl-5,6-difluorobenzothiazole CAS 158102-77-3.[1] Retrieved from [Link]

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of 2-(Chloromethyl)-5,6-difluoro-1,3-benzothiazole

Abstract

This technical guide provides a comprehensive, field-proven methodology for the complete crystal structure analysis of the novel compound 2-(Chloromethyl)-5,6-difluoro-1,3-benzothiazole. Intended for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, ensuring a robust and self-validating workflow from initial synthesis to the final elucidation and interpretation of the crystalline architecture. We will navigate the critical steps of synthesis and purification, single-crystal growth, X-ray diffraction data collection, structure solution and refinement, and in-depth analysis of intermolecular interactions. This guide is grounded in authoritative references and established best practices to ensure the highest level of scientific integrity.

Introduction: The Significance of Structural Elucidation

The precise three-dimensional arrangement of atoms within a molecule, and the packing of these molecules in a solid-state lattice, are fundamental to its physicochemical properties. For active pharmaceutical ingredients (APIs), understanding the crystal structure is not merely an academic exercise; it is a cornerstone of rational drug design and development. Properties such as solubility, dissolution rate, bioavailability, and stability are intrinsically linked to the crystalline form.[1][2] 2-(Chloromethyl)-5,6-difluoro-1,3-benzothiazole represents a scaffold of interest, with the benzothiazole core being a privileged structure in medicinal chemistry. The introduction of fluorine atoms and a reactive chloromethyl group suggests potential for novel therapeutic applications, making a thorough understanding of its solid-state structure imperative.

This guide will provide a detailed roadmap for obtaining and analyzing the crystal structure of this compound, offering insights that are critical for its potential development as a pharmaceutical agent.

Synthesis and Spectroscopic Confirmation

A prerequisite to any crystallographic study is the synthesis of the target compound in high purity. A plausible synthetic route for 2-(Chloromethyl)-5,6-difluoro-1,3-benzothiazole involves the cyclization of a corresponding aminothiophenol with a chloroacetylating agent.[3][4]

Proposed Synthetic Protocol

A likely synthetic pathway involves the reaction of 4,5-difluoro-2-aminobenzenethiol with chloroacetyl chloride.

Step-by-step Protocol:

-

To a solution of 4,5-difluoro-2-aminobenzenethiol (1 equivalent) in a suitable solvent such as glacial acetic acid, add chloroacetyl chloride (1.1 equivalents) dropwise at a controlled temperature (e.g., 0-5 °C).

-

The reaction mixture can then be brought to room temperature and subsequently heated under reflux or irradiated with microwaves to facilitate cyclization.[3]

-

Upon completion, as monitored by Thin Layer Chromatography (TLC), the reaction mixture is cooled and neutralized.

-

The crude product is extracted using an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

The combined organic layers are dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

The resulting solid is then purified by column chromatography on silica gel to yield the pure 2-(Chloromethyl)-5,6-difluoro-1,3-benzothiazole.

Spectroscopic and Spectrometric Verification

Prior to crystallization attempts, the identity and purity of the synthesized compound must be unequivocally confirmed.

¹H and ¹³C NMR are powerful tools for confirming the molecular structure of benzothiazole derivatives.[5][6][7][8][9] The spectra should be consistent with the proposed structure, showing the characteristic signals for the aromatic protons and carbons, as well as the chloromethyl group. 2D NMR techniques (COSY, HSQC, HMBC) can be employed for unambiguous assignment of all signals.

Mass spectrometry will confirm the molecular weight of the target compound.[10] For 2-(Chloromethyl)-5,6-difluoro-1,3-benzothiazole (C₈H₄ClF₂N₂S), the presence of chlorine will result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and the M+2 peak in an approximate 3:1 ratio, which is a definitive indicator of a single chlorine atom.[11][12]

PXRD is an essential technique for characterizing the bulk material.[1][2][13][14][15] It provides a "fingerprint" of the crystalline phase(s) present in the synthesized powder. A PXRD pattern of the purified bulk material should be recorded to confirm its crystallinity and to serve as a reference for the bulk sample from which single crystals are grown. This ensures that the single crystal selected for analysis is representative of the bulk material.[13]

The Art and Science of Single-Crystal Growth

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step in a crystallographic study.[16][17] The goal is to create a supersaturated solution from which the compound slowly precipitates in an ordered crystalline lattice.

Solvent Screening

A preliminary solubility test of the compound in a range of solvents with varying polarities is the first step. Ideal crystallization solvents are those in which the compound has moderate solubility at elevated temperatures and lower solubility at room or sub-ambient temperatures.

Common Crystallization Techniques

Several methods can be employed to grow single crystals of small organic molecules:[18][19][20]

-

Slow Evaporation: A nearly saturated solution of the compound is left in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.[20] This is often the simplest and most successful method.

-

Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, inducing crystallization.

-

Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth.

-

Anti-solvent Diffusion: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface where the two liquids slowly mix.

For 2-(Chloromethyl)-5,6-difluoro-1,3-benzothiazole, a systematic approach using a crystallization screen with various solvents and techniques is recommended.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive, non-destructive analytical technique for determining the precise three-dimensional atomic arrangement in a crystal.[17][21][22][23][24][25]

Experimental Workflow

Step-by-Step Data Collection Protocol

-

Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope, ensuring it is free of cracks and other defects. It is then mounted on a goniometer head.

-

Diffractometer Setup: The mounted crystal is placed on the diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

-

Unit Cell Determination: A short series of diffraction images are collected to determine the dimensions and symmetry of the unit cell.

-

Data Collection Strategy: Based on the crystal's symmetry, a strategy is devised to collect a complete and redundant set of diffraction data by rotating the crystal in the X-ray beam.

-

Data Integration and Reduction: The collected diffraction images are processed to integrate the intensities of each reflection. These intensities are then corrected for various experimental factors (e.g., Lorentz and polarization effects) to produce a file of structure factors.

Structure Solution and Refinement

The process of converting the collected diffraction data into a 3D atomic model is known as structure solution and refinement. The SHELX suite of programs is a widely used and powerful tool for this purpose.[26][27][28][29]

The Path from Data to Structure

Refinement Protocol using SHELXL

-

Structure Solution: The phases of the structure factors are determined using direct methods, which reveals an initial electron density map from which the positions of most non-hydrogen atoms can be identified.

-

Initial Refinement: The initial atomic model is refined against the experimental data using a least-squares algorithm.

-

Difference Fourier Maps: A difference Fourier map is calculated to locate missing atoms (including hydrogen atoms) and to identify any regions of disorder.

-

Anisotropic Refinement: The refinement is continued with anisotropic displacement parameters for non-hydrogen atoms, which model the thermal motion of the atoms as ellipsoids.

-

Finalization: The refinement is complete when the model converges, and the difference Fourier map is essentially flat. The final model is then validated using tools like checkCIF.

Key Crystallographic Data Summary

The final refined structure will yield a wealth of quantitative data, which should be summarized in a clear table.

| Parameter | Value |

| Chemical Formula | C₈H₄ClF₂N₂S |

| Formula Weight | 232.65 |

| Crystal System | To be determined |

| Space Group | To be determined |

| a, b, c (Å) | To be determined |

| α, β, γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

| Density (calculated) (g/cm³) | To be determined |

| R1, wR2 [I > 2σ(I)] | To be determined |

| Goodness-of-fit on F² | To be determined |

Analysis of the Crystal Structure

With a refined crystal structure in hand, the focus shifts to a detailed analysis of the molecular geometry and the intermolecular interactions that govern the crystal packing.

Molecular Geometry

The refinement will provide precise bond lengths, bond angles, and torsion angles. These should be compared with expected values from similar structures found in the Cambridge Structural Database (CSD), a repository for small-molecule organic and metal-organic crystal structures.[30][31][32][33][34] Any significant deviations from expected geometries may indicate electronic or steric effects worthy of further investigation.

Intermolecular Interactions and Crystal Packing

The way molecules pack in the crystal lattice is determined by a network of non-covalent interactions.[35][36][37] Understanding these interactions is crucial for explaining the crystal's stability and properties.

-

Hydrogen Bonds: Although a classical hydrogen bond donor is absent, weak C-H···N or C-H···F hydrogen bonds may be present.

-

Halogen Bonds: The chlorine and fluorine atoms can participate in halogen bonding (C-X···A, where X is a halogen and A is a Lewis base).

-

π-π Stacking: The aromatic benzothiazole ring system can engage in π-π stacking interactions with neighboring molecules.

-

van der Waals Forces: These ubiquitous, non-specific interactions contribute significantly to the overall lattice energy.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions in a crystal.[38][39] It maps the close contacts between molecules, providing a visual representation of the interaction landscape. The 2D fingerprint plots derived from the Hirshfeld surface can quantify the relative contributions of different types of intermolecular contacts.

Data Deposition and Dissemination

A fundamental principle of scientific integrity is the public availability of crystallographic data. Upon completion of the analysis, the structural data should be deposited in the Cambridge Structural Database (CSD) to make it accessible to the global scientific community.[30][31][32]

Conclusion

This guide has outlined a comprehensive and rigorous workflow for the crystal structure analysis of 2-(Chloromethyl)-5,6-difluoro-1,3-benzothiazole. By following this structured approach, from meticulous synthesis and characterization to sophisticated data analysis and interpretation, researchers can obtain a high-quality, publication-ready crystal structure. The resulting structural insights will be invaluable for understanding the solid-state properties of this compound and for guiding its future development in medicinal chemistry and materials science.

References

-

Cambridge Structural Database - Wikipedia. (n.d.). Retrieved from [Link]

-

Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13, 57-85. Retrieved from [Link]

-

Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. Retrieved from [Link]

-

re3data.org. (n.d.). Cambridge Structural Database. Retrieved from [Link]

-

Allen, F. H., Kennard, O., & Taylor, R. (1983). The Cambridge Structural Database (CSD): Current Activities and Future Plans. Journal of Research of the National Bureau of Standards, 88(3), 146272. Retrieved from [Link]

-

Gurbanov, A. V., & Guseinov, F. I. (2019). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Crystals, 9(9), 469. Retrieved from [Link]

-

McClurg, R. B., & Smit, J. P. (2013). X-ray Powder Diffraction Pattern Indexing for Pharmaceutical Applications. Pharmaceutical Technology, 37(1). Retrieved from [Link]

-

UW-Madison Libraries. (n.d.). Cambridge Structure Database. Retrieved from [Link]

-

Warren, M. R., & Chalmers, S. A. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1836-1857. Retrieved from [Link]

-

SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]

-

Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Computational analysis of intermolecular interactions in a crystal with structural phase transitions. Acta Crystallographica Section A: Foundations and Advances, 79(a1), c345. Retrieved from [Link]

-

Alaee, M., & Wen, B. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. Comprehensive Analytical Chemistry, 55, 203-241. Retrieved from [Link]

-

Ivanisevic, I., & McClurg, R. B. (2019). A practical guide to pharmaceutical analyses using X-ray powder diffraction. Journal of Pharmaceutical and Biomedical Analysis, 175, 112753. Retrieved from [Link]

-

Lanzarotta, A., & Witkowski, M. R. (2021). The Use of X-Ray Powder Diffraction (XRD) and Vibrational Spectroscopic Techniques in the Analysis of Suspect Pharmaceutical Products. Spectroscopy, 36(1), 22-28. Retrieved from [Link]

-

Lab Manager. (2024). X-Ray Diffraction Strategies for Pharmaceutical Crystallography. Retrieved from [Link]

-

Science Education Resource Center at Carleton College. (2007). Single-crystal X-ray Diffraction. Retrieved from [Link]

-

Warren, M. R., & Chalmers, S. A. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1836-1857. Retrieved from [Link]

-

International Centre for Diffraction Data. (2019). A practical guide to pharmaceutical analyses using X-ray powder diffraction. Retrieved from [Link]

-

University of Aveiro. (n.d.). Crystallization of Small Molecules. Retrieved from [Link]

-

Staples, R. J. (2010). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Structure Reports Online, 66(7), e25. Retrieved from [Link]

-

FZU - Institute of Physics of the Czech Academy of Sciences. (n.d.). X-ray single-crystal diffraction. Retrieved from [Link]

-

Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Retrieved from [Link]

-

Anuar, N. K., et al. (2023). Towards an Understanding of the Intermolecular Interactions and Crystallographic Model of Theophylline and D-Mannitol using Synthonic. Journal of Pharmaceutical Research International, 35(18), 1-14. Retrieved from [Link]

-

University of Washington. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

Royal Society of Chemistry. (2017). Intermolecular Interactions in Crystals: Fundamentals of Crystal Engineering. Retrieved from [Link]

-

Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. Retrieved from [Link]

-

Sheldrick, G. M. (1997). The SHELX-97 Manual. University of Göttingen. Retrieved from [Link]

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Retrieved from [Link]

-

Müller, P. (2010). Structure Determination with SHELX. MIT. Retrieved from [Link]

-

Müller, P. (n.d.). Refinement of Disorder with SHELXL. MIT. Retrieved from [Link]

-

Takhistov, V. V., & Ponomarev, D. A. (2004). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 73(8), 779-798. Retrieved from [Link]

-

University of Calgary. (n.d.). Mass Spectroscopy. Retrieved from [Link]

-

Ebead, Y., et al. (2020). NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes. Magnetic Resonance in Chemistry, 58(12), 1164-1173. Retrieved from [Link]

-

Reddy, D. S. (2014). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica, 6(6), 337-342. Retrieved from [Link]

-

Vicini, P., et al. (2003). Complete H-1 and C-13 NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster. Magnetic Resonance in Chemistry, 41(10), 834-838. Retrieved from [Link]

-

ResearchGate. (n.d.). A) 1 H NMR, B) 13 C NMR of benzothiazole derivative (L). Retrieved from [Link]

-

Asiri, A. M., et al. (2012). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Arabian Journal of Chemistry, 5(4), 487-492. Retrieved from [Link]

-

PubChem. (n.d.). 2-(chloromethyl)-5,6-difluoro-1h-1,3-benzodiazole. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. X-Ray Diffraction Strategies for Pharmaceutical Crystallography | Lab Manager [labmanager.com]

- 3. 2-(CHLOROMETHYL)-1,3-BENZOTHIAZOLE synthesis - chemicalbook [chemicalbook.com]

- 4. Benzothiazole synthesis [organic-chemistry.org]

- 5. diva-portal.org [diva-portal.org]

- 6. researchgate.net [researchgate.net]

- 7. Benzothiazole(95-16-9) 1H NMR [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. arabjchem.org [arabjchem.org]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. scribd.com [scribd.com]

- 13. pharmtech.com [pharmtech.com]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. A practical guide to pharmaceutical analyses using X-ray powder diffraction | Powder Diffraction | Cambridge Core [cambridge.org]

- 16. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 17. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 18. sptlabtech.com [sptlabtech.com]

- 19. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 20. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 22. X-ray single-crystal diffraction | FZU [fzu.cz]

- 23. X-ray Diffraction (XRD) | Anton Paar Wiki [wiki.anton-paar.com]

- 24. geo.umass.edu [geo.umass.edu]

- 25. Single Crystal X-Ray Diffraction Analysis - XRD - Advancing Materials [thermofisher.com]

- 26. psi.ch [psi.ch]

- 27. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]

- 28. web.mit.edu [web.mit.edu]

- 29. ou.edu [ou.edu]

- 30. Cambridge Structural Database - Wikipedia [en.wikipedia.org]

- 31. journals.iucr.org [journals.iucr.org]

- 32. Cambridge Structural Database | re3data.org [re3data.org]

- 33. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 34. Cambridge Structure Database | UW-Madison Libraries [library.wisc.edu]

- 35. mdpi.com [mdpi.com]

- 36. cetjournal.it [cetjournal.it]

- 37. books.rsc.org [books.rsc.org]

- 38. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

- 39. journals.iucr.org [journals.iucr.org]

Technical Guide: Stability & Degradation Profile of 2-(Chloromethyl)-5,6-difluoro-1,3-benzothiazole

This guide provides an in-depth technical analysis of the stability and degradation profile of 2-(Chloromethyl)-5,6-difluoro-1,3-benzothiazole , a critical intermediate in the synthesis of bioactive fluorinated heterocycles.

Executive Summary

2-(Chloromethyl)-5,6-difluoro-1,3-benzothiazole is a highly reactive electrophilic intermediate used primarily to introduce the pharmacologically active 5,6-difluorobenzothiazole moiety into larger drug scaffolds (e.g., kinase inhibitors, fluoroquinolone analogs). Its utility is defined by the lability of the chloromethyl group; however, this same reactivity renders it susceptible to rapid degradation if not handled under strictly controlled conditions.

This guide details the physicochemical basis of its instability, maps its degradation pathways, and establishes a self-validating protocol for its handling and analysis.

Chemical Identity & Physicochemical Baseline[1][2][3]

The stability profile of this compound is governed by two competing electronic effects:

-

The "Soft Spot" (Chloromethyl Group): The carbon-chlorine bond at the C2-position is pseudo-benzylic. The adjacent nitrogen atom of the thiazole ring can stabilize the transition state for nucleophilic substitution, making this site highly prone to hydrolysis and dimerization.

-

The "Electronic Sink" (5,6-Difluoro Motif): The two fluorine atoms exert a strong inductive electron-withdrawing effect (-I). While this deactivates the benzene ring against oxidative metabolism, it increases the electrophilicity of the C2-position, potentially accelerating hydrolytic degradation compared to the non-fluorinated parent compound.

| Property | Specification / Characteristic |

| Chemical Structure | 2-(Chloromethyl)-5,6-difluoro-1,3-benzothiazole |

| Molecular Formula | C₈H₄ClF₂NS |

| Molecular Weight | 219.64 g/mol |

| Physical State | Solid (Low melting point) or semi-solid depending on purity |

| Key Reactivity | |

| Storage Condition | 2–8°C, under Argon/Nitrogen, desiccated |

Degradation Mechanisms: The Causality of Instability

Understanding why the molecule degrades allows us to engineer controls to prevent it.

Hydrolytic Degradation (Primary Pathway)

The most immediate threat to stability is atmospheric moisture. The chloromethyl group undergoes nucleophilic attack by water, displacing the chloride ion.

-

Mechanism:

displacement of chloride by water. -

Product: 2-(Hydroxymethyl)-5,6-difluoro-1,3-benzothiazole (Alcohol impurity).

-

Kinetics: Accelerated by basic conditions and heat. The electron-poor nature of the 5,6-difluoro ring stabilizes the leaving group departure, potentially lowering the activation energy for this reaction.

Dimerization (Concentration-Dependent)

In concentrated solutions or during bulk storage, the hydrolyzed product (alcohol) can act as a nucleophile against the parent compound.

-

Mechanism: The hydroxyl group of the degradant attacks the chloromethyl group of an intact molecule.

-

Product: Bis(5,6-difluorobenzothiazol-2-ylmethyl) ether .

-

Critical Control: This is a self-propagating degradation pathway. Once hydrolysis starts, dimerization follows.

Photolytic Degradation

The benzothiazole core is a chromophore that absorbs strongly in the UV region.

-

Mechanism: Homolytic cleavage of the C-Cl bond or excitation of the thiazole ring leading to radical formation.

-

Outcome: Complex mixture of radical coupling products and intractable tars.

Oxidative Degradation

While the fluorines protect the benzene ring, the sulfur atom in the thiazole ring remains susceptible to oxidation, particularly by peracids or aggressive peroxides.

-

Product: Benzothiazole N-oxides or Sulfoxides (S-oxides).

Visualization: Degradation Pathways

The following diagram maps the transformation logic.

Figure 1: Mechanistic degradation pathways of 2-(chloromethyl)-5,6-difluoro-1,3-benzothiazole. Red arrows indicate the primary failure mode (hydrolysis).

Analytical Strategy & Method Development

To validate the stability of this intermediate, a generic HPLC method is insufficient. The method must be capable of resolving the parent from its highly polar hydrolysis product.

Recommended HPLC-UV Parameters

-

Column: C18 (End-capped), 3.0 x 100 mm, 2.7 µm (e.g., Agilent Poroshell or Waters Cortecs). Rationale: High resolution is needed to separate the alcohol from the chloride.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic core) and 280 nm.

-

Mass Spectrometry (Optional but Recommended):

-

Parent: [M+H]⁺ ≈ 220 m/z (Check for characteristic Cl isotope pattern 3:1).

-

Hydrolysis Product: [M+H]⁺ ≈ 202 m/z (Loss of Cl, gain of OH).

-

Self-Validating System Suitability

Every analytical run must include a "System Suitability Solution" containing:

-

The Parent Compound.

-

The Hydrolysis Standard: Generated intentionally by treating a small aliquot of parent with 0.1N NaOH for 10 minutes.

-

Pass Criteria: Resolution (Rs) > 2.0 between Parent and Hydrolysis Product.

Forced Degradation Protocol (Stress Testing)

Do not assume stability; prove it. Use this protocol to determine the shelf-life and handling constraints of your specific batch.

Workflow Visualization

Figure 2: Forced degradation workflow to establish stability limits.

Protocol Steps

-

Acid Stress: Add 1 mL 0.1 N HCl to 1 mL sample solution. Stir at RT for 2 hours. Expected Result: Moderate hydrolysis.

-

Base Stress: Add 1 mL 0.1 N NaOH to 1 mL sample solution. Stir at RT for 1 hour. Expected Result: Rapid and complete hydrolysis to the alcohol.

-

Oxidative Stress: Add 100 µL 30% H₂O₂. Expected Result: Potential N-oxide formation; monitor for M+16 peak.

-

Thermal Stress: Heat solid sample at 60°C for 24 hours. Expected Result: Check for dimerization (dimer peak at higher retention time).

Handling & Storage Guidelines

Based on the chemical logic established above, the following protocols are mandatory for maintaining scientific integrity during research and development.

| Parameter | Protocol | Rationale |

| Storage Temperature | 2°C to 8°C | Slows thermal dimerization kinetics. |

| Atmosphere | Argon or Nitrogen | Displaces atmospheric moisture to prevent hydrolysis. |

| Container | Amber Glass | Blocks UV light to prevent radical degradation. |

| Solvent Choice | Anhydrous DCM or THF | Avoid protic solvents (MeOH, EtOH) which will react with the chloromethyl group (solvolysis). |

| Quenching | Ammonium Chloride (aq) | When working up reactions, quench gently to avoid rapid hydrolysis exotherms. |

References

-

PubChem. 2-(Chloromethyl)benzothiazole (Compound CID 304978).[1] National Library of Medicine. Available at: [Link] (Accessed Oct 2025).

Sources

Technical Guide: Solubility & Handling of 2-(Chloromethyl)-5,6-difluoro-1,3-benzothiazole

[1]

Part 1: Executive Summary & Chemical Profile[1][2]

2-(Chloromethyl)-5,6-difluoro-1,3-benzothiazole is a specialized heterocyclic building block primarily used in the synthesis of bioactive compounds, including kinase inhibitors and antimicrobial agents.[1] Its core utility lies in the C-2 chloromethyl moiety , a highly reactive electrophile that facilitates nucleophilic substitution.[1]

However, this reactivity presents a paradox: the same properties that make it a valuable intermediate render it unstable in protic solvents. This guide moves beyond simple "dissolution" to address solvent compatibility , emphasizing that solubility does not equal stability.

Physicochemical Profile

The introduction of fluorine atoms at the 5 and 6 positions significantly alters the electronic landscape compared to the non-fluorinated parent (2-(chloromethyl)benzothiazole).

| Property | Value / Characteristic | Impact on Solubility |

| Molecular Formula | C₈H₄ClF₂NS | -- |

| Molecular Weight | 219.64 g/mol | Moderate MW aids solubility in organic media.[1] |

| Physical State | Low-melting solid (Est.[1][2] MP: 45–65°C)* | Prone to "oiling out" in borderline solvents. |

| Electronic Effect | 5,6-Difluoro (Electron Withdrawing) | Increases electrophilicity of the -CH₂Cl group, accelerating solvolysis in alcohols.[1] |

| Lipophilicity | Moderate (LogP ~2.5 - 3.[1]0) | High affinity for chlorinated and aromatic solvents. |

*Note: The non-fluorinated analog melts at ~32°C. The difluoro substitution typically raises the melting point due to increased dipole-dipole interactions.

Part 2: Solubility Landscape & Solvent Compatibility[1]

The following matrix categorizes solvents not just by their ability to dissolve the compound, but by their chemical inertness toward the reactive chloromethyl group.

The "Green Light" Solvents (High Solubility / High Stability)

These solvents are recommended for stock solution preparation, reactions, and liquid handling.

-

Dichloromethane (DCM) & Chloroform:

-

Tetrahydrofuran (THF) & 1,4-Dioxane:

-

Toluene / Benzene:

The "Yellow Light" Solvents (High Solubility / Conditional Stability)

Use these solvents only for immediate use or specific reaction types. Long-term storage is not recommended .[1]

-

Dimethyl Sulfoxide (DMSO) & Dimethylformamide (DMF):

-

Risk:[1][3][11] While excellent solvents, DMSO can act as a nucleophile over time (Swern-type alkylation), forming sulfoxonium salts.[1] The 5,6-difluoro substitution makes the methylene carbon more susceptible to this attack than the unsubstituted analog.

-

Protocol: Prepare DMSO stocks immediately before biological screening; do not freeze/thaw repeatedly.[1]

-

Acetone / Acetonitrile:

The "Red Light" Solvents (Reactivity Hazards)

Do not use these for storage or analytical standards.

-

Methanol / Ethanol (Alcohols):

-

Water:

Part 3: Visualizing the Stability Logic

The following diagram illustrates the decision process for solvent selection, highlighting the degradation pathways that researchers often overlook.

Caption: Decision tree for solvent selection emphasizing the high risk of solvolysis in protic media.

Part 4: Experimental Protocols

Protocol A: Saturation Shake-Flask Solubility Determination

Use this method to determine exact solubility limits in inert solvents (e.g., DCM, Toluene).[1]

-

Preparation: Weigh 50 mg of 2-(Chloromethyl)-5,6-difluoro-1,3-benzothiazole into a 4 mL amber glass vial (amber protects from potential photodegradation).

-

Solvent Addition: Add the target solvent in 100 µL increments.

-

Equilibration: After each addition, vortex for 30 seconds and sonicate for 1 minute at room temperature (<25°C).

-

Visual Check: Inspect for clarity. If solid remains, repeat solvent addition.[1]

-

Endpoint: The solubility (

) is calculated when the solution becomes clear:

Protocol B: Stability Validation in DMSO (HPLC)

Essential before using DMSO stock solutions for biological assays.

-

Stock Prep: Prepare a 10 mM solution in anhydrous DMSO-d6 (for NMR) or HPLC-grade DMSO.

-

Time Points: Analyze aliquots at T=0, T=4h, and T=24h.

-

Method: Reverse-Phase HPLC (C18 column).

-

Mobile Phase: Acetonitrile/Water (0.1% Formic Acid).[1] Do not use Methanol in the mobile phase to prevent on-column solvolysis during the run.

-

Gradient: 50% to 95% ACN over 10 mins.

-

-

Acceptance Criteria: Purity should remain >98% relative to T=0. If new peaks appear (typically at lower retention times), they indicate hydrolysis (from wet DMSO) or solvent alkylation.[1]

Part 5: Mechanistic Insights & Safety

The Fluorine Effect on Reactivity

The 5,6-difluoro substitution is not merely structural decoration; it fundamentally alters the reactivity of the chloromethyl group.

-

Inductive Effect (-I): The fluorine atoms pull electron density from the benzene ring, which communicates through the thiazole system.

-

Result: The methylene carbon (

) becomes more electron-deficient (more positive) compared to the non-fluorinated analog.[1] -

Consequence: The rate of nucleophilic substitution (

) is enhanced. This makes the compound a more potent alkylating agent , increasing both its utility in synthesis and its toxicity/instability risks.

Safety & Handling

-

Lachrymator/Vesicant: Like many benzyl chloride derivatives, this compound is likely a potent lachrymator (tear gas effect) and skin irritant.

-

Alkylating Agent: Handle as a potential mutagen.[1] Double-glove (Nitrile) and work strictly in a fume hood.[1]

-

Decontamination: Spills should be treated with a dilute solution of ethanolic amine (e.g., triethylamine in ethanol) to quench the alkylating capability before disposal.

References

-

Solubility and Reactivity of Chloromethyl Heterocycles

-

DMSO Oxidation/Alkylation Mechanisms

-

Synthesis of Fluorinated Benzothiazoles

-

Source: Der Pharma Chemica.[1] "Synthesis of novel benzothiazoles for anti-bacterial activity." Der Pharma Chemica, 2011, 3(1): 183-189.[1]

-

URL:[Link]

- Relevance: Details the synthesis of 6-fluoro derivatives, confirming the stability of the core ring system under acidic reflux conditions (acetic acid).

-

-

General Stability of Chloromethyl Ethers and Halides

Sources

- 1. 2-Chloro-5-chloromethylthiazole | 105827-91-6 [chemicalbook.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Oxidation of Alcohols by DMSO [ns1.almerja.com]

- 4. reactionrepo.mintlify.app [reactionrepo.mintlify.app]

- 5. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]

- 6. researchgate.net [researchgate.net]

- 7. scholarworks.wmich.edu [scholarworks.wmich.edu]

- 8. Application of DMSO as "oxidant" in organic synthesis! - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 9. US3972947A - Process for the preparation of chloromethyl methyl ether - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. osha.gov [osha.gov]

Comprehensive Technical Guide: Theoretical and Computational Studies of 2-(Chloromethyl)-5,6-difluoro-1,3-benzothiazole

[1]

Executive Summary

This technical guide provides a rigorous theoretical framework for the analysis of 2-(Chloromethyl)-5,6-difluoro-1,3-benzothiazole (CMDFB).[1] As a halogenated derivative of the benzothiazole pharmacophore, CMDFB represents a critical "warhead" intermediate. The chloromethyl moiety acts as a potent electrophile for alkylation, while the 5,6-difluoro substitution pattern modulates lipophilicity and metabolic stability.

This guide moves beyond basic characterization, employing Density Functional Theory (DFT) and molecular docking simulations to predict reactivity, vibrational signatures, and binding efficacy against microbial targets.

Part 1: Computational Framework & Methodology

To ensure reproducibility and high-fidelity results, the following computational levels of theory are established as the standard for studying CMDFB.

Electronic Structure Calculation Protocols

All quantum chemical calculations should be performed using the Gaussian software suite or equivalent (e.g., ORCA, GAMESS), adhering to the following parameters:

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[1]

-

Basis Set: 6-311++G(d,p).[1][3][6][7][8][9]

-

Rationale: The inclusion of diffuse functions (++) is critical for describing the lone pairs on Sulfur, Chlorine, and Fluorine. Polarization functions (d,p) are required to accurately model the geometry of the fused ring system.[1]

-

-

Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using Water (

) and DMSO (

Workflow Visualization

The following diagram outlines the logical flow from structural optimization to biological validation.

Figure 1: Standardized computational workflow for the characterization of halogenated benzothiazoles.

Part 2: Structural & Electronic Analysis[1][2]

Optimized Geometry and Planarity

The benzothiazole core is inherently planar.[1] However, the 2-chloromethyl group introduces a degree of freedom. DFT studies confirm that the Chlorine atom orients anti-periplanar to the Sulfur atom to minimize steric repulsion and maximize hyperconjugative stabilization (

Key Structural Parameters (Predicted at B3LYP/6-311++G(d,p)):

| Parameter | Bond/Angle | Predicted Value | Mechanistic Insight |

| Bond Length | C(2)-S(1) | 1.76 Å | Typical single-bond character; shortened by ring conjugation.[1] |

| Bond Length | C(2)-CH2Cl | 1.50 Å | Exocyclic bond; pivotal for alkylation reactions.[1] |

| Bond Length | C-F (5,6) | 1.34 Å | Very short/strong due to high F electronegativity; enhances metabolic stability.[1] |

| Bond Angle | S-C(2)-N | 115.4° | Constrained by the 5-membered thiazole ring.[1] |

| Dihedral | S-C-C-Cl | ~180° | Staggered conformation preferred for stability.[1] |

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a primary indicator of kinetic stability and chemical reactivity (Hard-Soft Acid-Base theory).[1]

-

HOMO (Highest Occupied Molecular Orbital): Localized primarily on the benzothiazole ring and the Sulfur lone pair.[1] It represents the nucleophilic character.[1][8]

-

LUMO (Lowest Unoccupied Molecular Orbital): Delocalized over the

-system and significantly on the C-Cl -

Gap (

): For difluoro-substituted benzothiazoles, the gap typically ranges between 4.2 - 4.5 eV .[1] The fluorine atoms (electron-withdrawing) lower the HOMO energy, stabilizing the molecule against oxidation compared to the non-fluorinated parent.[1]

Molecular Electrostatic Potential (MEP)

The MEP map is critical for predicting non-covalent interactions in a protein binding pocket.[1]

-

Negative Potential (Red): Concentrated on the Nitrogen atom (N3) and Fluorine atoms.[1] These are hydrogen bond acceptors.[1]

-

Positive Potential (Blue): Concentrated on the methylene hydrogens (-CH2-) and the planar aromatic ring hydrogens.[1]

-

Reactive Hotspot: The carbon of the chloromethyl group shows significant electropositive character, validating its role as an alkylating agent (electrophile) in synthesis or covalent inhibition.[1]

Part 3: Vibrational Spectroscopy Profiling

Experimental validation often relies on FT-IR.[1] The following table summarizes the diagnostic vibrational modes calculated (scaled by 0.961 to correct for anharmonicity).

| Vibrational Mode | Frequency ( | Intensity | Assignment |

| C-H Stretch | 3050 - 3100 | Weak | Aromatic ring C-H stretching.[1] |

| C=N Stretch | 1580 - 1620 | Strong | Characteristic thiazole ring stretch.[1] |

| C-C Stretch | 1450 - 1500 | Medium | Benzene ring skeletal vibrations.[1] |

| C-F Stretch | 1150 - 1250 | Very Strong | Distinctive doublet due to 5,6-difluoro substitution.[1] |

| C-S Stretch | 680 - 720 | Medium | Thiazole ring breathing.[1] |

| C-Cl Stretch | 650 - 700 | Strong | Diagnostic for the chloromethyl group.[1] |

Part 4: Case Study – Molecular Docking (Antimicrobial Target)[1][5]

Benzothiazoles are structural isosteres of the quinolone antibiotics.[1] Therefore, DNA Gyrase (Subunit B) is a high-probability biological target.[1]

Target: E. coli DNA Gyrase B (PDB ID: 1KZN ).[1] Grid Box: Centered on the ATP-binding pocket.[1]

Binding Interaction Map

The following diagram illustrates the predicted binding mode of CMDFB within the active site.

Figure 2: Predicted ligand-residue interaction network within the DNA Gyrase B ATP-binding pocket.[1]

Docking Protocol & Causality

-

Ligand Preparation: The DFT-optimized geometry (from Part 2.1) must be used as the input .pdbqt file.[1] Using a standard force-field minimized structure is insufficient because it fails to capture the specific electronic effects of the difluoro-substitution.[1]

-

Covalent Potential: While standard docking (AutoDock Vina) simulates non-covalent binding, the chloromethyl group is capable of nucleophilic displacement.[1] If a Cysteine residue is present near the C2-position in the pocket, a covalent docking protocol (e.g., CovDock) should be employed to assess irreversible inhibition potential.

Part 5: Synthesis Pathway (Contextual Grounding)[1]

Understanding the computational data requires context of the molecule's origin.[1] CMDFB is typically synthesized via the oxidative cyclization of 2-amino-5,6-difluorothiophenol with chloroacetic acid derivatives.[1]

Figure 3: Synthetic route to the CMDFB scaffold.[1]

References

-

El-Rayyes, A. A. (2024).[1] DFT studies of the geometry, electronic structure and vibrational spectra of some 1,3-Benzothiazole derivatives. Journal of Northern Border University.

-

Mubarik, A., et al. (2022).[1][10] Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials.[5][11] Crystals, 12(7), 912. [1][5]

-

Abdoulaye, K., et al. (2024).[1] Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses. Journal of Materials Science and Chemical Engineering, 12, 1-19.

-

Saeedi, M., et al. (2020).[1][10] Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents.[1][5][11] Molecules, 25(9), 2198.

-

Gaussian, Inc. (2016).[1] Gaussian 16, Revision C.01. Wallingford, CT. [1]

-

Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.[1]

Sources

- 1. scirp.org [scirp.org]

- 2. researchgate.net [researchgate.net]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses [scirp.org]

- 5. researchgate.net [researchgate.net]

- 6. Molecular Geometry, Homo-Lumo Analysis and Mulliken Charge Distribution of 2,6-Dichloro-4-Fluoro Phenol Using DFT and HF Method | East European Journal of Physics [periodicals.karazin.ua]

- 7. north-journal-of-basic-and-applied-sciences.nbu.edu.sa [north-journal-of-basic-and-applied-sciences.nbu.edu.sa]

- 8. irjweb.com [irjweb.com]

- 9. The Microwave Rotational Electric Resonance (RER) Spectrum of Benzothiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials [mdpi.com]

Technical Guide: Reactivity & Application of 2-(Chloromethyl)-5,6-difluoro-1,3-benzothiazole

Executive Summary

2-(Chloromethyl)-5,6-difluoro-1,3-benzothiazole (CAS: 37859-43-1) represents a highly specialized electrophilic scaffold in medicinal chemistry. Unlike its unsubstituted parent, the inclusion of fluorine atoms at the 5 and 6 positions significantly alters the electronic landscape of the benzothiazole core. This modification enhances the electrophilicity of the C2-chloromethyl "warhead," making it a potent alkylating agent for covalent attachment to pharmacophores or biological targets.

This guide provides a technical deep-dive into utilizing this compound for Nucleophilic Substitution (

Electronic Structure & Reactivity Profile

The "Activated" Electrophile

The reactivity of this molecule is defined by the synergy between the benzothiazole heterocycle and the difluoro-substitution pattern.

-

Benzothiazole Core: The C=N bond at the 2-position exerts a strong electron-withdrawing effect (

and -

5,6-Difluoro Substitution: Fluorine is highly electronegative. Placing two fluorine atoms on the benzenoid ring exerts a powerful inductive withdrawal (

) through the-

Consequence: The electron density on the thiazole ring is depleted.

-

Result: The C2-chloromethyl carbon becomes significantly more electropositive compared to the non-fluorinated analog.

-

Field Insight: Researchers must treat this compound as a "hot" electrophile. Standard protocols for benzyl chlorides may require modification (lower temperature, milder base) to prevent over-alkylation or decomposition.

Quantitative Comparison (Estimated Trends)

| Feature | Unsubstituted 2-(Chloromethyl)benzothiazole | 5,6-Difluoro Analog | Implication |

| C-Cl Bond Polarization | Moderate | High | Faster reaction rates ( |

| Solubility (Lipophilicity) | Moderate (logP ~2.5) | Enhanced (logP ~3.0) | Better membrane permeability; requires non-polar workup. |

| Metabolic Stability | Susceptible to oxidative metabolism | Improved | Fluorine blocks metabolic soft spots (C5/C6 oxidation). |

Mechanism of Action: Nucleophilic Substitution

The primary utility of this scaffold is the formation of C-N, C-S, or C-O bonds via

Mechanistic Pathway

The reaction proceeds via a concerted bimolecular substitution. The nucleophile (Nu:) attacks the backside of the methylene carbon, displacing the chloride ion.

Figure 1: Concerted

Experimental Protocols (Self-Validating Systems)

Protocol A: Amination (Synthesis of Secondary/Tertiary Amines)

Objective: Covalent attachment of a secondary amine pharmacophore. Challenge: The enhanced reactivity can lead to quaternary ammonium salt formation (over-alkylation) if stoichiometry is not controlled.

Reagents:

-

Substrate: 2-(Chloromethyl)-5,6-difluoro-1,3-benzothiazole (1.0 eq)

-

Nucleophile: Secondary Amine (1.1 eq)

-

Base:

(2.0 eq) or DIPEA (1.5 eq) -

Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 eq of the benzothiazole substrate in anhydrous MeCN (0.1 M concentration).

-

Why MeCN? It is polar aprotic, promoting

without solvating the nucleophile as strongly as protic solvents.

-

-

Base Addition: Add 2.0 eq of powdered, anhydrous

.-

Control Point: Ensure the base is finely ground to maximize surface area.

-

-

Nucleophile Addition: Add the secondary amine (1.1 eq) dropwise at 0°C .

-

Field Insight: Unlike non-fluorinated analogs, start at 0°C. The 5,6-difluoro activation often allows the reaction to proceed rapidly without heating, reducing byproduct formation.

-

-

Monitoring: Allow to warm to Room Temperature (RT). Monitor via TLC (30% EtOAc/Hexane) or LC-MS at 1 hour.

-

Validation: Disappearance of starting material peak (

for Cl isotope pattern) and appearance of product mass.

-

-

Workup: Dilute with EtOAc, wash with water (

) to remove DMF/salts. Dry organic layer over

Protocol B: Thioether Synthesis (Mercaptan Coupling)

Objective: Synthesis of sulfide-linked derivatives. Challenge: Thiols are prone to oxidation (disulfide formation) under basic conditions.

Methodology Adjustment:

-

Use Cesium Carbonate (

) as the base. The "Cesium Effect" improves solubility and reactivity of the thiolate anion. -

Perform under strict Nitrogen/Argon atmosphere to prevent oxidative dimerization of the thiol starting material.

Synthesis Workflow & Purification Logic

To ensure reproducibility, follow this logic flow for synthesis and purification.

Figure 2: Logical workflow for the synthesis and isolation of 2-substituted-5,6-difluorobenzothiazoles.

Safety & Handling: The "Warhead" Risk

Hazard Class: Alkylating Agent / Skin & Eye Irritant.

Because the chloromethyl group is designed to react with nucleophiles, it will readily react with biological nucleophiles (DNA, proteins).

-

Genotoxicity: Treat as a potential mutagen. All weighing must be done in a fume hood.

-

Decontamination: Quench spills with dilute ammonia or 10% sodium thiosulfate (nucleophilic quench) before wiping. Do not use water alone, as hydrolysis is slow.

-

Storage: Store at 2-8°C under inert gas. Moisture can hydrolyze the C-Cl bond to the alcohol (2-(hydroxymethyl)-5,6-difluoro-1,3-benzothiazole) over time, releasing HCl.

References

-

Synthesis & General Reactivity of Benzothiazoles

-

Fluorine Effects in Medicinal Chemistry

- Title: Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. (Analogous electronic effects).

- Source: NIH / PubMed Central.

-

URL:

-

Safety D

-

Title: Safety Data Sheet: 2-(Chloromethyl)benzothiazole.

- Source: Fisher Scientific.

-

URL:

-

Sources

The Ascendant Role of Fluorinated Benzothiazole Derivatives in Modern Medicinal Chemistry

An In-Depth Technical Guide for Drug Development Professionals

Preamble: The Strategic Union of Benzothiazole and Fluorine

In the landscape of medicinal chemistry, the benzothiazole scaffold represents a "privileged structure"—a molecular framework that is a recurring motif in a multitude of biologically active compounds.[1] Its rigid, bicyclic nature provides a stable and predictable foundation for interacting with various biological targets. The true innovation, however, lies in the strategic incorporation of fluorine atoms into this scaffold.

The introduction of fluorine is a cornerstone of modern drug design, prized for its ability to profoundly modulate a molecule's physicochemical properties.[2][3] Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and improve membrane permeability by altering lipophilicity.[2][3][4] This guide provides a comprehensive analysis of the diverse and potent biological activities exhibited by fluorinated benzothiazole derivatives, offering field-proven insights into their therapeutic potential, mechanisms of action, and the experimental methodologies crucial for their evaluation.

Anticancer Activity: A Multi-Pronged Assault on Malignancy

The most extensively documented therapeutic application of fluorinated benzothiazoles is in oncology. These compounds combat cancer through a variety of mechanisms, often demonstrating high potency against a broad spectrum of cancer cell lines.

Core Mechanisms of Antineoplastic Action

Fluorinated benzothiazole derivatives do not rely on a single mode of action. Instead, they disrupt cancer cell homeostasis through several key pathways:

-

Inhibition of Signaling Pathways: A primary mechanism involves the targeted inhibition of critical cell signaling pathways. For instance, certain derivatives have been shown to inhibit Pyruvate Dehydrogenase Kinase 1 (PDK1), a key enzyme in cancer metabolism.[5] Others effectively suppress the NF-κB signaling pathway, a central regulator of inflammation and cell survival, leading to the downregulation of pro-survival proteins and the induction of apoptosis.[6][7] The inhibition of human thioredoxin signaling has also been observed, disrupting the cell's redox balance.

-

Induction of Apoptosis: Many fluorinated benzothiazoles are potent inducers of programmed cell death, or apoptosis. This is often achieved through the activation of the caspase cascade. A notable example involves the enhancement of caspase-3 levels, a key executioner caspase, which orchestrates the dismantling of the cell.[8][9][10]

-

Generation of Reactive Oxygen Species (ROS): Some derivatives function by increasing the intracellular levels of ROS.[5] While cancer cells often have elevated ROS, pushing this level beyond a critical threshold induces overwhelming oxidative stress, leading to DNA damage and apoptosis.[6]

Structure-Activity Relationship (SAR) Insights

The anticancer potency is exquisitely sensitive to the molecule's structure:

-

Fluorine Position: The placement of the fluorine atom on the benzothiazole ring is critical. For example, a 5-fluoro derivative demonstrated superior antiproliferative activity across multiple cell lines compared to its isomers.[5] Similarly, incorporating a fluorine atom at the 7th position of an imidazo-benzothiazole derivative was found to enhance cytotoxicity.[8][9]

-

Aryl Substituents: The nature and position of substituents on the 2-aryl ring also play a pivotal role. Hydroxyl groups, for instance, have been shown to confer potent activity against breast cancer cell lines.[8][9]

Quantitative Analysis of In Vitro Potency

The antiproliferative effects of these compounds are typically quantified by their GI₅₀ (50% growth inhibition) or IC₅₀ (50% inhibitory concentration) values.

| Compound Class | Cancer Cell Line | Activity Metric | Value (µM) | Reference |

| 5-Fluoro-2-arylbenzothiazole (59a) | HCT-116 (Colon) | GI₅₀ | 0.08 | [5] |

| 5-Fluoro-2-arylbenzothiazole (59a) | MCF-7 (Breast) | GI₅₀ | 0.37 | [5] |

| 5-Fluoro-2-arylbenzothiazole (59a) | MDA-MB-468 (Breast) | GI₅₀ | 0.41 | [5] |

| 4-(5-fluorobenzo[d]thiazol-2-yl)phenol (2) | MCF-7 (Breast) | GI₅₀ | 0.40 | [8][9] |

| 6-Fluorobenzothiazole Derivative (60b) | THP-1 (Leukemia) | IC₅₀ | 0.9 | [4][5] |

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a foundational, colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. Its reliability makes it a cornerstone for primary screening of potential anticancer compounds.

Causality Behind the Protocol: The assay's principle rests on the ability of mitochondrial reductase enzymes in viable, metabolically active cells to cleave the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: A stock solution of the fluorinated benzothiazole derivative is serially diluted to a range of concentrations. The cell culture medium is replaced with medium containing these dilutions, and the cells are incubated for a specified period (typically 24, 48, or 72 hours).

-

MTT Reagent Addition: Following incubation, the treatment medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plate is incubated for another 2-4 hours.

-

Formazan Solubilization: The MTT medium is carefully removed, and a solubilizing agent (e.g., Dimethyl Sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The plate is placed in a microplate reader, and the absorbance of the purple solution is measured at a specific wavelength (typically 570 nm).

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to an untreated control. These values are then plotted against the compound concentration to determine the IC₅₀.

Visualization: NF-κB Pathway Inhibition

This diagram illustrates the simplified mechanism by which certain fluorinated benzothiazole derivatives can induce apoptosis by inhibiting the NF-κB signaling pathway.

Caption: Inhibition of the NF-κB pathway by fluorinated benzothiazoles.

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The emergence of multidrug-resistant (MDR) bacteria presents a global health crisis, making the discovery of new antimicrobial agents imperative.[5] Fluorinated benzothiazoles have demonstrated promising activity against a range of clinically relevant pathogens.

Spectrum of Activity and Potency

These derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as some fungi.[11] For instance, certain compounds are active against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa.[11][12] Antifungal activity has been noted against strains like Aspergillus niger.[11] The potency, often measured by the Minimum Inhibitory Concentration (MIC), can be significant, with some derivatives showing better activity against Gram-negative strains than the standard drug ciprofloxacin.[13]

| Compound Class | Microorganism | Activity Metric | Value (µg/mL) | Reference |

| Benzothiazole-clubbed Isatin (41c) | E. coli | MIC | 3.1 | [13] |

| Benzothiazole-clubbed Isatin (41c) | P. aeruginosa | MIC | 6.2 | [13] |

| Amino-benzothiazole Schiff base (46a/b) | E. coli | MIC | 15.62 | [13] |

| Benzothiazole-clubbed Fluoroquinolone (5a) | S. aureus | MIC | 03 | [12] |

| Benzothiazole-clubbed Fluoroquinolone (5a) | B. subtilis | MIC | 04 | [12] |

Experimental Protocol: Agar Well Diffusion Assay

This method is a widely used preliminary screening technique to evaluate the antimicrobial activity of new compounds. It is a qualitative or semi-quantitative test that is straightforward and cost-effective.

Causality Behind the Protocol: The principle is based on the diffusion of an antimicrobial agent from a well through a solidified agar medium that has been uniformly inoculated with a specific microorganism. If the compound is effective, it inhibits the growth of the microorganism, resulting in a clear area, or "zone of inhibition," around the well. The diameter of this zone is proportional to the susceptibility of the organism to the compound.

Step-by-Step Methodology:

-

Media Preparation: A sterile nutrient agar medium is prepared and poured into sterile Petri dishes and allowed to solidify.

-

Inoculation: A standardized suspension of the test bacterium (e.g., S. aureus) is uniformly swabbed over the entire surface of the agar.

-

Well Creation: Sterile wells (typically 6-8 mm in diameter) are punched into the agar using a sterile cork borer.

-